(1,2,3-13C3)propan-2-ol

Description

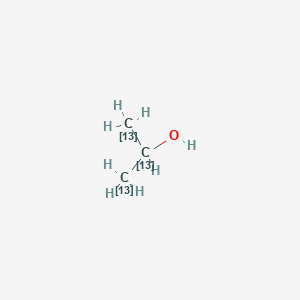

(1,2,3-¹³C₃)Propan-2-ol is a carbon-13 isotopically labeled derivative of propan-2-ol (isopropyl alcohol), where all three carbon atoms are substituted with the stable isotope ¹³C. This labeling confers unique spectroscopic properties, making it invaluable in nuclear magnetic resonance (NMR) studies for tracking molecular structures and metabolic pathways. Propan-2-ol itself is a secondary alcohol with the formula CH₃CH(OH)CH₃, widely used in industrial and laboratory settings as a solvent and disinfectant. The isotopic variant retains the chemical reactivity of the parent compound but exhibits distinct NMR spectral features due to the ¹³C nuclei .

Propriétés

Numéro CAS |

220505-06-6 |

|---|---|

Formule moléculaire |

C3H8O |

Poids moléculaire |

63.073 g/mol |

Nom IUPAC |

(1,2,3-13C3)propan-2-ol |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1,3+1 |

Clé InChI |

KFZMGEQAYNKOFK-VMIGTVKRSA-N |

SMILES isomérique |

[13CH3][13CH]([13CH3])O |

SMILES canonique |

CC(C)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Protonation : The ¹³C₃-propene reacts with a Brønsted acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄) to form a secondary carbocation intermediate. The proton adds to the central carbon, yielding (CH₃)₂CH⁺.

-

Nucleophilic Attack : Water attacks the carbocation, resulting in the formation of (1,2,3-¹³C₃)propan-2-ol after deprotonation.

Optimized Conditions :

-

Temperature: 160–180°C

-

Catalyst: Concentrated H₂SO₄ (85–98 wt%)

-

Pressure: Atmospheric or slightly elevated (1–2 bar)

Isotopic Considerations :

-

The ¹³C labels remain intact throughout the reaction, as the carbon skeleton is preserved.

-

Side reactions such as oligomerization or ether formation are minimized by using excess acid and controlling residence time.

Catalytic Hydrogenation of ¹³C₃-Labeled Acetone

The reduction of acetone to propan-2-ol using hydrogen gas and transition metal catalysts offers a high-yield route to isotopic alcohols. For ¹³C₃ labeling, acetone must first be synthesized from ¹³C-enriched precursors, such as ¹³C-acetic acid or ¹³C₃-propane derivatives.

Hydrogenation Process

Catalysts :

-

Raney Nickel : Provides high surface area and activity at moderate temperatures (70–100°C).

-

Palladium on Carbon (Pd/C) : Operates under milder conditions (25–50°C) but requires higher H₂ pressures (3–5 MPa).

Reaction Pathway :

Key Parameters :

Isotopic Integrity :

-

The ketone group in acetone (C=O) is reduced to a hydroxyl group (-OH), preserving all three ¹³C labels.

-

Impurities from incomplete reduction or over-hydrogenation are mitigated by precise stoichiometric control.

Electrochemical Synthesis from ¹³CO₂

Recent advances in CO₂ electroreduction have enabled the production of C₃ hydrocarbons, offering a sustainable route to labeled propan-2-ol. Copper nanocrystals with dominant (100) and (111) facets exhibit exceptional selectivity for propylene (C₃H₆), which is subsequently hydrated to propan-2-ol.

Electrochemical Reduction of ¹³CO₂

Cell Configuration :

-

Cathode : Cu nanocrystals (5–10 nm diameter)

-

Anode : Pt/IrO₂

-

Electrolyte : 0.1 M KHCO₃

Reaction Steps :

-

CO₂ Activation : ¹³CO₂ adsorbs onto Cu surfaces, forming *CO intermediates.

-

C–C Coupling : Sequential coupling of *CO with *C₂H₄ intermediates generates *C₃H₆.

-

Hydration : Propylene is hydrated via acid catalysis (Section 1).

Performance Metrics :

Isotopic Purity :

-

Using ¹³CO₂ ensures uniform labeling across all carbon atoms.

-

Competing pathways (e.g., methane or ethylene formation) reduce isotopic yield, necessitating optimized potentials.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst | Temperature (°C) | Yield (Est.) | Isotopic Purity | Scalability |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Hydration | ¹³C₃-Propene | H₂SO₄ | 160–180 | 70–80% | >99% | High |

| Acetone Hydrogenation | ¹³C₃-Acetone | Raney Ni | 70–100 | 85–95% | >98% | Moderate |

| Electrochemical CO₂ RR | ¹³CO₂ | Cu Nanocrystals | 25–50 | 50–60% | >95% | Low |

Key Observations :

-

Hydration : Most scalable but requires expensive ¹³C₃-propene.

-

Hydrogenation : High yield but dependent on labeled acetone synthesis.

-

Electrochemical : Sustainable but limited by low C₃ selectivity and energy input.

Analytical Characterization

Analyse Des Réactions Chimiques

Dehydration Reactions

Propan-2-ol undergoes acid-catalyzed dehydration to form propene. The reaction proceeds via an E1 mechanism involving protonation, carbocation formation, and elimination of water .

Mechanism Outline

-

Protonation : The hydroxyl group (-OH) is protonated by sulfuric acid (H₂SO₄), generating a hydrogensulphate ion (HSO₄⁻) and a positively charged intermediate.

-

Carbocation Formation : Loss of water from the protonated alcohol yields a carbocation.

-

Deprotonation : A hydrogensulphate ion abstracts a proton from the adjacent carbon, forming a double bond (propene) .

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Dehydration | Concentrated H₂SO₄ | Propene | |

| H₃PO₄ | Propene |

Oxidation Reactions

Propan-2-ol is oxidized to propanone (acetone) under acidic or oxidative conditions. This reaction is critical for synthesizing ketones and is widely used in organic synthesis .

Mechanism Overview

-

Oxidizing Agents : Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).

-

Conditions : Acidic medium with heat.

| Oxidizing Agent | Product | Reaction Type | Reference |

|---|---|---|---|

| H₂CrO₄ | Propanone | Oxidation | |

| KMnO₄ | Propanone | Oxidation |

Nucleophilic Substitution Reactions

Propan-2-ol participates in substitution reactions, such as halogenation, to form alkyl halides. For example, reaction with phosphorus tribromide (PBr₃) yields 2-bromopropane .

Halogenation Example

-

Reagent : PBr₃

-

Product : 2-bromopropane

| Reagent | Product | Reaction Type | Reference |

|---|---|---|---|

| PBr₃ | 2-bromopropane | Substitution |

Formation of Isopropoxides

Reaction with active metals (e.g., potassium, aluminum) generates isopropoxide ions, which are used as bases in organic chemistry .

Reaction with Potassium

Product : Potassium isopropoxide

| Metal | Product | Reference |

|---|---|---|

| Potassium (K) | Potassium isopropoxide | |

| Aluminum (Al) | Aluminum isopropoxide |

Grignard Reactions

Propan-2-ol can be converted into Grignard reagents, which react with ketones (e.g., cyclohexanone) to form alcohols .

Example Reaction

-

Halogenation : Propan-2-ol → isopropyl bromide

-

Grignard Formation : Isopropyl bromide → isopropyl magnesium bromide

-

Reaction with Cyclohexanone : Formation of tertiary alcohol

| Step | Reagent | Product | Reference |

|---|---|---|---|

| Halogenation | HBr (via PBr₃) | Isopropyl bromide | |

| Grignard Reaction | Cyclohexanone | Tertiary alcohol |

Applications De Recherche Scientifique

Metabolic Tracing

Overview:

(1,2,3-13C3)propan-2-ol serves as a valuable tracer in metabolic studies. Its isotopic labeling facilitates the investigation of metabolic pathways by allowing researchers to trace the fate of the compound within biological systems.

Applications:

- Metabolomics: The compound is used to study the complete set of small molecules in biological systems. By incorporating this compound into metabolic pathways, researchers can analyze downstream metabolites using mass spectrometry techniques.

Case Study:

A study demonstrated the utility of this compound in tracing glucose metabolism in human cell lines. Researchers found that the carbon-13 isotopes were incorporated into various metabolites, providing insights into energy production and substrate utilization .

Organic Synthesis

Overview:

In organic chemistry, this compound is utilized as a precursor for synthesizing chiral compounds and other complex molecules.

Applications:

- Synthesis of Chiral Compounds: The compound is instrumental in creating chiral intermediates used in pharmaceuticals and agrochemicals.

| Compound | Application |

|---|---|

| Chiral Crown Ethers | Used as ligands in asymmetric synthesis |

| Pharmaceutical Intermediates | Key building blocks for drug development |

Case Study:

A research project focused on synthesizing a novel chiral drug candidate utilized this compound as a starting material. The incorporation of carbon isotopes allowed for better tracking of reaction pathways and optimization of yields .

Pharmaceutical Research

Overview:

The pharmaceutical industry leverages this compound for drug formulation and development.

Applications:

- Drug Metabolism Studies: The compound aids in understanding how drugs are metabolized within the body by tracing their metabolic fates.

| Study Type | Focus |

|---|---|

| Pharmacokinetics | Absorption and distribution of drugs |

| Toxicology | Assessing metabolic pathways for safety evaluations |

Case Study:

In a pharmacokinetic study involving a new respiratory drug formulation, this compound was used to trace its absorption and metabolism in animal models. Results indicated significant differences in metabolic rates based on dosage forms.

Environmental Studies

Overview:

this compound is also applied in environmental research to track pollutant degradation.

Applications:

- Bioremediation Studies: The compound is used to monitor the degradation processes of organic pollutants by microbial communities.

Case Study:

A bioremediation project utilized this compound to trace the breakdown of chlorinated solvents in contaminated groundwater. The study revealed insights into microbial pathways involved in pollutant degradation .

Mécanisme D'action

Le mécanisme d’action de (1,2,3-13C3)propan-2-ol est similaire à celui du propan-2-ol non marqué. Il agit principalement comme solvant et désinfectant. Dans les systèmes biologiques, il est métabolisé par l’alcool déshydrogénase pour former (1,2,3-13C3)acétone, qui est ensuite métabolisée par diverses enzymes. Le marquage isotopique ne modifie pas de manière significative le comportement chimique du composé, mais permet un suivi précis de son sort métabolique.

Comparaison Avec Des Composés Similaires

Structural Isomers: Propan-1-ol vs. Propan-2-ol

Key Differences :

- Oxidation Behavior: Propan-1-ol (primary alcohol) oxidizes to propanal (CH₃CH₂CHO) and further to propanoic acid under strong oxidizing conditions, whereas propan-2-ol (secondary alcohol) oxidizes to propanone (acetone, CH₃COCH₃) and resists further oxidation .

- NMR Spectra :

- ¹³C NMR : Propan-1-ol shows three distinct peaks (for its three unique carbons), while propan-2-ol exhibits two peaks due to symmetry (two equivalent methyl groups and one central carbon) .

- ¹H NMR : Propan-2-ol displays a singlet for the hydroxyl-bearing carbon’s proton, while propan-1-ol has a triplet for the -CH₂OH group .

Table 1: Physical and Chemical Properties

Carbonyl Derivatives: Propanal vs. Propanone

- Reactivity: Propanal (aldehyde) undergoes oxidation to propanoic acid, while propanone (ketone) resists oxidation. Propan-2-ol’s oxidation to propanone aligns with its secondary alcohol nature .

- Mass Spectrometry :

Propan-2-ol and propanal both exhibit a peak at m/z = 29 (CHO⁺ fragment), but only propan-1-ol shows a peak at m/z = 31 (CH₂OH⁺) .

Table 2: Mass Spectral Peaks

| Compound | Key Fragments (m/z) |

|---|---|

| Propan-2-ol | 45 (C₃H₅O⁺), 43 (C₂H₃O⁺) |

| (1,2,3-¹³C₃)Propan-2-ol | Similar, but shifted due to ¹³C |

| Propanal | 29 (CHO⁺), 58 (parent ion) |

| Propanone | 58 (parent ion), 43 (COCH₃⁺) |

Activité Biologique

(1,2,3-^13C_3)propan-2-ol, a labeled isotopic variant of 2-propanol (isopropanol), is utilized in various biological and chemical studies due to its unique properties. Understanding its biological activity is crucial for applications in pharmacology, toxicology, and metabolic studies. This article reviews the biological effects, toxicity, metabolic pathways, and relevant case studies associated with (1,2,3-^13C_3)propan-2-ol.

(1,2,3-^13C_3)propan-2-ol is a colorless liquid with a characteristic odor. Its molecular formula is C_3H_8O, and it has several important properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 62.09 g/mol |

| Boiling Point | 82.6 °C |

| Melting Point | -89.5 °C |

| Density | 0.785 g/cm³ |

| Solubility in Water | Miscible |

Metabolism and Pharmacokinetics

Propan-2-ol is primarily metabolized in the liver through oxidation to acetone via the enzyme alcohol dehydrogenase. Studies indicate that the compound can cross the blood-brain barrier effectively and may exhibit central nervous system (CNS) effects similar to ethanol . In humans, ingestion of propan-2-ol leads to detectable levels in blood plasma and various tissues, including the liver and kidneys .

Case Study: Human Metabolism

In a study involving human volunteers who ingested 3.75 mg/kg of propan-2-ol combined with ethanol, peak blood levels of propan-2-ol reached 0.8 mg/L after sulfation processes were considered . This demonstrates the compound's bioavailability and potential metabolic pathways.

Toxicity Profile

The toxicity of (1,2,3-^13C_3)propan-2-ol has been assessed in various animal models. The following parameters were observed:

| Species | Route of Exposure | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 4475 - 7990 |

| Mice | Intraperitoneal | 165 |

| Fish | Aquatic exposure | 4200 - 11130 |

Acute exposure to high concentrations can lead to respiratory depression and CNS depression . Chronic exposure has been linked to renal tubular damage in animal models .

Biological Activity

The biological activity of (1,2,3-^13C_3)propan-2-ol extends beyond toxicity; it also includes antimicrobial properties. Research indicates that while ethanol effectively eliminates microorganisms such as Candida albicans, propan-2-ol shows variable efficacy depending on concentration and exposure time .

Antimicrobial Study

A comparative study assessed the antimicrobial efficiency of ethanol versus propan-2-ol against C. albicans:

| Disinfectant | Concentration (mg/mL) | Efficacy (%) |

|---|---|---|

| Ethanol | 100 | 100 |

| Propan-2-ol | 100 | 60 |

The results suggest that while propan-2-ol has some antimicrobial properties, it is less effective than ethanol under similar conditions .

Q & A

Basic: What synthetic strategies ensure high isotopic purity of (1,2,3-¹³C₃)propan-2-ol for metabolic studies?

Methodological Answer:

Synthesis typically involves using ¹³C-labeled precursors, such as ¹³C-enriched acetone, in a Grignard reaction with ¹³CH₃MgI. Isotopic purity (>98%) is achieved via fractional distillation under reduced pressure, followed by rigorous characterization using ¹³C NMR and high-resolution mass spectrometry (HRMS). Critical steps include minimizing isotopic dilution by using anhydrous solvents and inert atmospheres. For quality control, compare the ¹³C NMR spectrum against unlabeled propan-2-ol to confirm uniform labeling at positions 1, 2, and 3 .

Basic: Which analytical techniques are most reliable for verifying isotopic enrichment in (1,2,3-¹³C₃)propan-2-ol?

Methodological Answer:

- ¹³C NMR Spectroscopy : Directly confirms labeling by resolving peaks at δ ~68 ppm (C-2, hydroxyl-bearing carbon) and δ ~25–30 ppm (C-1 and C-3). Integration ratios should reflect 100% ¹³C incorporation .

- Isotope Ratio Mass Spectrometry (IRMS) : Measures ¹³C/¹²C ratios with precision <0.1‰.

- LC-HRMS : Detects isotopic impurities (e.g., partial labeling) via exact mass analysis. For example, a +3 Da shift in the molecular ion ([M+H]⁺) confirms full ¹³C₃ labeling .

Advanced: How does isotopic labeling affect enzymatic assays using (1,2,3-¹³C₃)propan-2-ol as a substrate?

Methodological Answer:

In dehydrogenase assays, ¹³C labeling alters kinetic isotope effects (KIEs). For example, in alcohol dehydrogenase (ADH) studies, monitor NADH production via UV-Vis at 340 nm and use ¹³C NMR to track substrate conversion. Note that ¹³C labeling may reduce reaction rates due to increased mass, requiring adjusted enzyme concentrations or extended incubation times . For oxygen-sensitive enzymes, ensure degassing of solvents to prevent isotopic exchange with atmospheric CO₂.

Advanced: What are the challenges in interpreting ¹³C NMR spectra of (1,2,3-¹³C₃)propan-2-ol in complex biological matrices?

Methodological Answer:

- Spectral Overlap : In cellular extracts, overlapping signals (e.g., from lipids or metabolites) may obscure ¹³C peaks. Use heteronuclear single quantum coherence (HSQC) NMR to enhance resolution .

- Isotopic Scrambling : Metabolic processes may redistribute ¹³C labels. Validate tracing fidelity via control experiments with unlabeled substrates.

- Quantification : Employ internal standards (e.g., DSS for NMR) and normalize integrals to account for matrix effects .

Advanced: How to resolve discrepancies in metabolic flux data when using (1,2,3-¹³C₃)propan-2-ol as a tracer?

Methodological Answer:

Discrepancies often arise from:

- Non-specific labeling : Use LC-MS/MS to detect unexpected ¹³C incorporation in downstream metabolites (e.g., lactate or acetate).

- Compartmentalization : Subcellular localization of enzymes may lead to uneven tracer distribution. Combine with subcellular fractionation and targeted metabolomics .

- Data normalization : Apply isotopomer spectral analysis (ISA) to correct for dilution effects in proliferating cells .

Basic: What safety protocols are critical for handling (1,2,3-¹³C₃)propan-2-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and handling .

- Waste Management : Collect isotopic waste separately in labeled containers for incineration or specialized disposal to avoid environmental contamination.

- Spill Response : Absorb spills with vermiculite, place in sealed containers, and ventilate the area. Avoid aqueous cleanup to prevent solubility-driven spread .

Advanced: How to optimize reaction conditions for synthesizing triazole derivatives of ¹³C₃-propan-2-ol in antifungal studies?

Methodological Answer:

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach 1,2,3-triazoles to the propan-2-ol backbone. Optimize catalyst loading (e.g., 5 mol% CuSO₄/sodium ascorbate) and reaction time (12–24 hrs) under nitrogen .

- Purification : Employ silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate products. Validate via ¹H/¹³C NMR and antifungal activity assays (e.g., MIC against Candida albicans) .

Advanced: What computational tools aid in modeling isotopic effects of ¹³C₃-propan-2-ol in enzyme-substrate docking studies?

Methodological Answer:

- Molecular Dynamics (MD) : Use AMBER or GROMACS with modified force fields to account for ¹³C mass differences. Compare binding energies (ΔG) between labeled and unlabeled substrates.

- Density Functional Theory (DFT) : Calculate isotopic vibrational frequencies (e.g., C-O stretching in propan-2-ol) to predict KIEs. Software: Gaussian 16 with B3LYP/6-31G* basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.